The synthesis of UCN-02 involves isolation from the fermentation broth of Streptomyces sp. N-126. The purification process typically includes chromatography techniques, which are essential for separating UCN-02 from other metabolites produced by the microbial culture. The structural elucidation of UCN-02 has been achieved through mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its molecular structure and stereochemistry .
The molecular structure of UCN-02 exhibits a complex arrangement characterized by an indolo[2,3-alpha]carbazole framework. The compound's planar structure facilitates interactions with its biological targets.
The optimized geometry analysis suggests that the compound maintains stability through various hydrogen bonding interactions, which are crucial for its biological function .
UCN-02 participates in several chemical reactions primarily related to its role as an enzyme inhibitor. Its mechanism of action involves competitive inhibition where it binds to the active sites of protein kinases, preventing substrate phosphorylation.
The mechanism of action for UCN-02 as a protein kinase inhibitor involves:
This inhibition leads to cytotoxic effects on cancer cells, making it a subject of interest in cancer research .
Relevant analyses have shown that UCN-02 possesses favorable pharmacokinetic properties, including absorption and distribution characteristics conducive for therapeutic use .
UCN-02 has significant potential in scientific research, particularly in oncology. Its applications include:
The ongoing research aims to explore its efficacy further and potential combination therapies with other anticancer agents .
The discovery of staurosporine in 1977 from Streptomyces bacteria marked a breakthrough in kinase inhibitor research, revealing a potent but non-selective inhibition profile against protein kinase C (PKC) and other kinases. Its indolocarbazole core served as a structural template for developing analogs with improved selectivity. By the late 1980s, researchers at the Fujisawa Pharmaceutical Company identified UCN-01 (7-hydroxystaurosporine) from Streptomyces sp. N-126, which exhibited 10-fold greater potency against PKC than staurosporine. During fermentation, they concurrently isolated its stereoisomer, UCN-02 (7-epi-hydroxystaurosporine), characterized by an inverted configuration at the C-7 hydroxyl group [1] [3] [6]. These compounds initiated the "second generation" of staurosporine derivatives, designed to overcome the broad kinase reactivity of the parent compound while retaining affinity for clinically relevant targets like PKC. The structural refinement of these analogs demonstrated that minor modifications could profoundly alter target engagement and cellular effects, catalyzing further exploration of indolocarbazole-based therapeutics [6].
Table 1: Key Staurosporine Analogs in Kinase Inhibitor Development
| Compound | Discovery Year | Producing Microorganism | Major Kinase Targets | Selectivity Advancement |
|---|---|---|---|---|
| Staurosporine | 1977 | Streptomyces staurosporeus | Broad-spectrum (PKC, PKA, PTK) | Parent scaffold; limited selectivity |
| UCN-01 | 1989 | Streptomyces sp. N-126 | PKC (cPKC > nPKC/aPKC) | 10-fold PKC selectivity over staurosporine |
| UCN-02 | 1989 | Streptomyces sp. N-126 | PKC/PKA | Isoform-selective PKC inhibition |
| Midostaurin (PKC412) | 1990s | Semi-synthetic | FLT3, PKC, c-Kit | Clinical translation (AML approval) |
UCN-02 (C₂₈H₂₆N₄O₄; molecular weight 482.53 g/mol) shares the indolo[2,3-a]carbazole chromophore with UCN-01 but differs in the stereochemical orientation of the C-7 hydroxyl group. This epimerization alters its three-dimensional interaction with kinase ATP-binding sites. Biochemically, UCN-02 inhibits PKC with an IC₅₀ of 62 nM and protein kinase A (PKA) with an IC₅₀ of 250 nM, making it ~15-fold less potent against PKC than UCN-01 (IC₅₀: 4.1 nM) [1] [2]. Despite lower potency, UCN-02 exhibits greater differential selectivity between PKC isoforms and non-PKC kinases. Structural analyses reveal that the epimerized hydroxyl disrupts optimal hydrogen bonding with conserved lysine residues in the catalytic cleft of cPKC isoforms (α, βI, βII, γ), explaining its distinct inhibitory profile [3] [6]. Functionally, UCN-02 induces cytotoxic effects in cancer cell lines (e.g., HeLa S3) at micromolar concentrations, confirming its cell-permeability and bioactivity. Unlike broader kinase inhibitors, UCN-02’s moderated potency enables researchers to dissect PKC-specific signaling without completely ablating parallel kinase pathways [1] [2].
PKC comprises 12 serine/threonine kinase isoforms divided into three subfamilies: conventional (cPKC: α, βI, βII, γ; Ca²⁺/DAG-dependent), novel (nPKC: δ, ε, η, θ; DAG-dependent only), and atypical (aPKC: ζ, ι/λ; DAG/Ca²⁺-independent). Dysregulation of cPKC/nPKC drives tumor proliferation, survival, and angiogenesis in cancers by activating:
UCN-02 selectively suppresses cPKC and nPKC isoforms due to their conserved C3/C4 domains, which accommodate the indolocarbazole scaffold. Its lower inhibition of aPKCs (e.g., PKC-ζ) minimizes off-target effects on metabolic and polarity pathways [3] [5] [7]. In vascular smooth muscle, PKCα/β inhibition by UCN-02 attenuates Ca²⁺ sensitization and contraction, suggesting utility in hypertension-driven remodeling. In oncology, targeting PKC disrupts growth signals from receptor tyrosine kinases (RTKs) like EGFR, positioning UCN-02 as a mechanistic tool to study RTK-PKC crosstalk [4] [5].
Table 2: UCN-02 Inhibition Profile Against Key PKC Isoforms
| PKC Isoform | Classification | IC₅₀ (nM) | Cellular Function | Pathological Relevance |
|---|---|---|---|---|
| PKCα | cPKC | ~40* | BCL2 phosphorylation, ERK activation | Solid tumor survival, hypertension |
| PKCβII | cPKC | ~70* | Angiogenesis, NF-κB signaling | Leukemogenesis, DLBCL progression |
| PKCδ | nPKC | ~300* | Apoptosis regulation, cell migration | Tumor suppression/promotion (context-dependent) |
| PKCε | nPKC | >500 | Insulin signaling, cardiac hypertrophy | Oncogenic transformation |
| PKCζ | aPKC | >1000 | Cell polarity, GLUT4 translocation | Minimal inhibition by UCN-02 |
*Extrapolated from biochemical and cellular data [3] [5] [7]
Beyond PKC, UCN-02 exhibits unexpected selectivity for the EGFR T790M "gatekeeper" mutant, a common resistance variant in non-small cell lung cancer (NSCLC). Biochemical screens show UCN-02 inhibits EGFRT790M with 45-fold selectivity over wild-type EGFR (vs. 24-fold for staurosporine). Molecular dynamics simulations attribute this to UCN-02’s pyrrolidinone moiety forming enhanced van der Waals contacts with the methionine residue at position 790. The C-7 hydroxyl group further optimizes electronic interactions within the hydrophobic pocket enlarged by the T790M mutation [4]. This activity positions UCN-02 as a structural pioneer for mutant-selective EGFR inhibitors, circumventing toxicity from broad EGFR inhibition. In nasal polyp fibroblasts, UCN-02 analogs suppress TGF-β1-induced collagen/fibronectin synthesis by modulating Smad2 phosphorylation, indicating applications in fibrotic disorders [9].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: